Pasireotide - 396091-73-9

Pasireotide

Catalog Number: EVT-278884
CAS Number: 396091-73-9
Molecular Formula: C58H66N10O9
Molecular Weight: 1047.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.
Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used (as its diaspartate salt) for treatment of Cushing's disease. It has a role as an antineoplastic agent. It is a homodetic cyclic peptide and a peptide hormone. It is a conjugate base of a pasireotide(2+).

Octreotide

    Compound Description: Octreotide is a synthetic octapeptide and a somatostatin analog. It acts primarily as a somatostatin receptor subtype 2 (SST2) agonist, mimicking the inhibitory effects of naturally occurring somatostatin. Octreotide is commonly used to treat acromegaly and neuroendocrine tumors. [, , , , , , , ]

Somatostatin-14

    Compound Description: Somatostatin-14 is a naturally occurring cyclic peptide hormone that acts as an inhibitory hormone, regulating the endocrine system and affecting neurotransmission and cell proliferation. [, , ]

    Relevance: Somatostatin-14 is the endogenous ligand that Pasireotide and other somatostatin analogs mimic. Pasireotide is designed to have improved pharmacological properties compared to native somatostatin-14, such as increased potency and prolonged duration of action. [, ]

Lanreotide

    Compound Description: Lanreotide is another synthetic analog of somatostatin, structurally similar to octreotide. It acts primarily as an SST2 agonist, mimicking the inhibitory effects of somatostatin. Lanreotide is commonly employed in the treatment of acromegaly and neuroendocrine tumors. [, , ]

    Relevance: Similar to octreotide, Pasireotide and lanreotide share a common mechanism of action by targeting somatostatin receptors. Both lanreotide and octreotide are considered first-generation somatostatin analogs, while Pasireotide, with its broader receptor binding profile, is categorized as a second-generation analog. [, , ] Studies have indicated that Pasireotide may be more effective than lanreotide in controlling GH and IGF-1 levels in some patients with acromegaly. [, ]

Cabergoline

    Compound Description: Cabergoline is a dopamine agonist that acts primarily on dopamine D2 receptors. It is typically used in the treatment of hyperprolactinemia and Parkinson’s disease. [, , ]

Pegvisomant

    Compound Description: Pegvisomant is a GH receptor antagonist. It binds to GH receptors, blocking the action of GH. It is used in the treatment of acromegaly when other treatment options, such as surgery or somatostatin analogs, are not effective or suitable. [, ]

    Relevance: Pegvisomant and Pasireotide are both used in the treatment of acromegaly but work through different mechanisms. While Pasireotide aims to suppress GH secretion, pegvisomant blocks the action of GH at the receptor level. [, ] They can be used as alternative treatment options depending on the patient’s individual needs and response to treatment. []

Mifepristone

    Compound Description: Mifepristone is a glucocorticoid receptor antagonist. It is used in combination with misoprostol for medication abortion. It is also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing’s syndrome who have type 2 diabetes mellitus or glucose intolerance and have failed surgery or are not candidates for surgery. []

    Relevance: Mifepristone is not structurally related to Pasireotide but is relevant because it offers an alternative approach to managing some aspects of Cushing's syndrome. While Pasireotide targets the pituitary gland to reduce ACTH secretion, mifepristone acts directly on glucocorticoid receptors to block the effects of cortisol. []

Ketoconazole

    Compound Description: Ketoconazole is an antifungal medication that also inhibits steroid hormone synthesis. [] It is sometimes used off-label in high doses to manage Cushing's syndrome by suppressing cortisol production.

    Relevance: While not structurally similar to Pasireotide, ketoconazole provides another avenue for managing Cushing’s syndrome. Unlike Pasireotide which works on somatostatin receptors to reduce ACTH secretion, ketoconazole directly inhibits cortisol synthesis within the adrenal glands. []

Mitotane

    Compound Description: Mitotane is a cytotoxic drug that specifically targets the adrenal cortex, inhibiting steroid hormone synthesis. It is used to treat Cushing's syndrome caused by adrenal tumors. []

    Relevance: Mitotane is not structurally related to Pasireotide, but it is relevant because it provides another therapeutic option for managing Cushing's syndrome, particularly when caused by adrenal tumors. Unlike Pasireotide, which primarily acts on pituitary tumors, mitotane directly targets the adrenal glands to reduce cortisol production. []

Properties

CAS Number

396091-73-9

Product Name

Pasireotide

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C58H66N10O9

Molecular Weight

1047.2 g/mol

InChI

InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1

InChI Key

VMZMNAABQBOLAK-DBILLSOUSA-N

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Solubility

Soluble in water.

Synonyms

cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-)
pasireotide
SOM 230
SOM-230
SOM230

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.